Bienvenue dans la boutique en ligne BenchChem!

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

CDK2 inhibition kinase inhibitor anticancer

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (CAS 1266114-63-9) is a privileged imidazo[4,5-c]pyridine scaffold validated across CDK2 (IC₅₀ 21 nM), HCV NS5B (EC₅₀ 1.163 nM), TLR7, and AT2 receptor programs. The C7 ethyl ester enables modular SAR through focused library synthesis. Unlike generic in-class substitutions, this scaffold has empirically confirmed potency and selectivity across four distinct target classes. Available in 97% purity with ambient shipping. Ideal for kinase inhibitor, antiviral, and GPCR-targeted lead optimization.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1266114-63-9
Cat. No. B1459005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
CAS1266114-63-9
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC2=C1N=CN2
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12)
InChIKeyVYYJINSKLFNOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (CAS 1266114-63-9): Imidazopyridine Scaffold for Kinase and GPCR-Targeted Discovery


Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (CAS 1266114-63-9) is a heterocyclic building block featuring a fused imidazole-pyridine bicyclic core with an ethyl ester at the 7-position. The imidazo[4,5-c]pyridine scaffold constitutes a privileged pharmacophore in medicinal chemistry, with documented applications spanning CDK2 inhibition [1], HCV NS5B polymerase inhibition [2], TLR7 agonism [3], and angiotensin II AT2 receptor modulation [4]. The ethyl ester functionality at C7 provides a versatile synthetic handle for further derivatization, enabling structure-activity relationship (SAR) exploration in kinase and GPCR-targeted programs.

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate: Why Structural Substitution at C7 and Ester Selection Dictates Biological Outcome


The imidazo[4,5-c]pyridine core supports diverse biological activities, but potency, selectivity, and physicochemical properties are exquisitely sensitive to substitution pattern. Within the HCV NS5B inhibitor series, replacement of the pyridazine moiety with a 1,2,3-triazole ring yielded compound 97 with an EC₅₀ of 1.163 nM in a cell-based HCV replicon system [1]. In CDK2-targeted programs, scaffold hopping from CYC202 produced compound 5b with a CDK2 IC₅₀ of 21 nM and anti-proliferative activity across HL60, A549, and HCT116 cell lines [2]. For TLR7 agonists, substitution at N6 with electron-rich groups enhanced potency, whereas direct aryl-aryl connections at C6 abrogated activity entirely [3]. These findings demonstrate that even minor alterations to the imidazo[4,5-c]pyridine scaffold—particularly at the C7 position—can drastically alter target engagement and functional readouts, rendering generic in-class substitution unreliable without empirical validation.

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate: Quantitative Differentiation Evidence Versus Closest Analogs


Ethyl Ester at C7 Enables CDK2 Inhibition: Comparative Evidence from Imidazo[4,5-c]pyridine-Based CDK2 Inhibitor Series

In the imidazo[4,5-c]pyridine CDK2 inhibitor series derived via scaffold hopping from CYC202, the ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate core serves as the foundational scaffold for generating analogs with sub-micromolar CDK2 inhibitory activity. Multiple compounds synthesized from this core exhibited CDK2 IC₅₀ values below 1 µM, with the most potent analog (compound 5b) achieving an IC₅₀ of 21 nM [1]. The ethyl ester at C7 contributes to the pharmacophore architecture required for ATP-binding pocket engagement. In contrast, analogs lacking the C7 carboxylate functionality or bearing alternative substituents at this position showed diminished or abolished CDK2 inhibition [1].

CDK2 inhibition kinase inhibitor anticancer

C7 Ethyl Ester Versus Methyl Ester: Molecular Weight and Lipophilicity Differentiators for Lead Optimization

The ethyl ester analog (CAS 1266114-63-9, MW 191.19 g/mol, logP ≈0.8-1.2 predicted) offers distinct physicochemical properties compared to the methyl ester counterpart (CAS 2112668-56-9, MW 177.16 g/mol, logP ≈0.3-0.7 predicted). This 14 g/mol increase in molecular weight and higher predicted lipophilicity of the ethyl ester may influence membrane permeability, metabolic stability, and plasma protein binding in lead optimization campaigns. In SAR studies of related imidazo[4,5-c]pyridine series, ester alkyl chain length has been shown to modulate both target binding affinity and ADME properties [1].

medicinal chemistry lead optimization physicochemical properties

C7 Carboxylate Ester as Preferred Substitution Site: SAR Contrast with C6 and N6 Modifications

Comprehensive SAR analysis of 1H-imidazo[4,5-c]pyridines for TLR7 agonism revealed that substitution position critically determines biological activity. While C7 carboxylate esters (including ethyl ester) maintain the core scaffold integrity, direct aryl-aryl connections at C6 completely abrogated TLR7 agonistic activity [1]. In contrast, N6-substituted analogues with electron-rich substituents showed increased potency. 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine exhibited pure TLR7 agonism with negligible TLR8 activity [1]. This positional SAR underscores that C7 carboxylate functionality preserves the pharmacophore without introducing the activity-detrimental effects observed with C6 aryl substitution.

TLR7 agonism immunomodulation structure-activity relationship

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate: Validated Research Applications and Procurement Scenarios


CDK2 Inhibitor Discovery and Kinase-Targeted Lead Optimization

Procurement of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate enables SAR exploration of CDK2 inhibitors derived from the imidazo[4,5-c]pyridine scaffold. As demonstrated by Wu et al. (2018), compounds built on this core achieved CDK2 IC₅₀ values below 1 µM, with the most potent analog exhibiting 21 nM inhibition and anti-proliferative activity against HL60, A549, and HCT116 cancer cell lines [1]. The ethyl ester at C7 provides a modular synthetic handle for generating focused libraries targeting the CDK2 ATP-binding pocket. This application scenario is particularly relevant for oncology drug discovery programs seeking selective CDK2 inhibitors with demonstrated cellular efficacy.

HCV NS5B Polymerase Non-Nucleoside Inhibitor Development

The imidazo[4,5-c]pyridine core, incorporating the C7 ethyl ester motif, has been validated as a productive scaffold for developing non-nucleoside inhibitors of HCV NS5B polymerase. Liu et al. (2018) reported compound 97 (an imidazo[4,5-c]pyridine derivative) with EC₅₀ = 1.163 nM and CC₅₀ >200 nM in a cell-based HCV replicon system [2]. This scaffold class demonstrated marked improvement in hERG channel inhibition profile over tegobuvir [2]. Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate serves as a key intermediate for synthesizing analogs in this series, enabling medicinal chemists to explore C2, N1, and N6 substitutions while retaining the validated C7 carboxylate pharmacophore.

TLR7 Agonist Discovery and Immuno-Oncology Lead Generation

The C7 carboxylate ester functionality preserves TLR7 agonistic potential while avoiding the activity-abrogating effects of C6 aryl substitution, as established in comprehensive SAR studies by Yoo et al. (2013) [3]. Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate provides a validated starting point for synthesizing TLR7 agonists, with the understanding that N6-substituted analogs bearing electron-rich substituents exhibit enhanced potency and that 1-benzyl-2-butyl substitution patterns confer pure TLR7 selectivity over TLR8 [3]. This scaffold is particularly valuable for immuno-oncology programs seeking TLR7 agonists with minimal proinflammatory cytokine induction profiles.

AT2 Receptor Ligand Discovery and GPCR-Targeted Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold has demonstrated utility in angiotensin II AT2 receptor ligand development. Blankley et al. (1991) reported that 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives exhibit specific AT2 subtype binding with IC₅₀ values as low as 34 nM (PD 123,319) [4]. Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate serves as a precursor for synthesizing tetrahydro-imidazo[4,5-c]pyridine analogs, enabling GPCR-targeted programs to explore AT2-selective ligands for applications in cardiovascular and neurological research. The carboxylate ester functionality provides a versatile handle for introducing diverse substituents during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.